

## Application Notes and Protocols for Aprutumab Ixadotin

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: All information presented herein pertains to the evaluation of **Aprutumab Ixadotin** as a monotherapy. As of the latest available data, there are no publicly disclosed clinical trials or preclinical studies evaluating **Aprutumab Ixadotin** in combination with other therapeutic agents. The first-in-human Phase I clinical trial of **Aprutumab Ixadotin** was terminated early due to poor tolerability.

#### Introduction

Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of advanced solid tumors known to express Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3][4] It consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a novel auristatin W derivative payload, Ixadotin, via a non-cleavable linker.[1][5] Preclinical studies demonstrated promising anti-tumor activity in FGFR2-positive cancer models.[1] However, a first-in-human Phase I clinical trial (NCT02368951) was terminated due to dose-limiting toxicities observed at doses below the predicted therapeutic threshold.[1][2][3]

#### **Mechanism of Action**

**Aprutumab Ixadotin** is designed to selectively deliver a potent cytotoxic agent to tumor cells overexpressing FGFR2. The mechanism of action involves the following steps:

 Binding: The Aprutumab antibody component of the ADC binds to the FGFR2 receptor on the surface of tumor cells.



#### Methodological & Application

Check Availability & Pricing

- Internalization: Upon binding, the ADC-FGFR2 complex is internalized into the cell.
- Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded, leading to the release of the Ixadotin payload.
- Cytotoxicity: The released Ixadotin, an auristatin W derivative, disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[6]

Below is a diagram illustrating the proposed mechanism of action:







Click to download full resolution via product page

Caption: Mechanism of action of Aprutumab Ixadotin.



#### **Preclinical Data**

Preclinical studies in mouse xenograft models of FGFR2-positive gastric and triple-negative breast cancer demonstrated dose-dependent tumor regression, including partial and complete responses.[1] In these models, concentrations of the cytotoxic payload were enriched by more than 30-fold in FGFR2-positive tumors compared to healthy tissues.[1]

Table 1: Summary of Preclinical Efficacy in Xenograft

**Models** 

| Animal Model       | Cancer Type       | Dosing Regimen                            | Outcome                            |
|--------------------|-------------------|-------------------------------------------|------------------------------------|
| SNU-16 Xenograft   | Gastric Cancer    | 5 mg/kg, i.v., once<br>weekly for 4 weeks | >90% tumor growth inhibition       |
| MFM-223 Xenograft  | Breast Cancer     | 1 and 5 mg/kg, i.v., once weekly          | Marked decrease in tumor volume    |
| NCI-H716 Xenograft | Colorectal Cancer | 7.5 mg/kg, i.v., once<br>weekly           | Notable inhibition of tumor growth |

Data extracted from publicly available preclinical study information.[5]

### **Clinical Data (Monotherapy)**

A first-in-human, open-label, multicenter, Phase I dose-escalation trial (NCT02368951) was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of **Aprutumab Ixadotin** in patients with advanced solid tumors.[1][3][4] The trial was terminated early due to toxicity.

## Table 2: Summary of Phase I Clinical Trial (NCT02368951) Results



| Parameter                                           | Finding                                                                    |  |
|-----------------------------------------------------|----------------------------------------------------------------------------|--|
| Number of Patients                                  | 20                                                                         |  |
| Dose Cohorts                                        | 0.1, 0.2, 0.4, 0.8, 1.3 mg/kg                                              |  |
| Dosing Schedule                                     | Intravenously on Day 1 of a 21-day cycle                                   |  |
| Maximum Tolerated Dose (MTD)                        | 0.2 mg/kg                                                                  |  |
| Dose-Limiting Toxicities (DLTs)                     | Thrombocytopenia, proteinuria, corneal epithelial microcysts               |  |
| Most Common Grade ≥3 Drug-Related Adverse<br>Events | Anemia, aspartate aminotransferase increase, proteinuria, thrombocytopenia |  |
| Efficacy                                            | One patient with stable disease; no objective responses reported           |  |

Data from the terminated first-in-human Phase I study.[1][2][3]

# Experimental Protocols (from Phase I Monotherapy Trial)

The following provides a general outline of the methodology employed in the Phase I clinical trial of **Aprutumab Ixadotin**. This is for informational purposes only and does not constitute a recommendation for clinical use.

#### **Patient Population**

Patients with advanced, refractory solid tumors known to express FGFR2 were eligible for the study.[1]

### **Study Design**

This was an open-label, non-randomized, dose-escalation study.[1] Patients received escalating doses of **Aprutumab Ixadotin** to determine the MTD.

### **Drug Administration**



**Aprutumab Ixadotin** was administered as an intravenous infusion on the first day of each 21-day cycle.[3]

### **Safety and Tolerability Assessment**

The primary endpoints were to evaluate the safety, tolerability, and determine the MTD of **Aprutumab Ixadotin**.[1] This involved monitoring for adverse events, serious adverse events, and dose-limiting toxicities.

#### **Pharmacokinetic and Efficacy Assessment**

Secondary endpoints included evaluation of the pharmacokinetic profile of **Aprutumab Ixadotin** and assessment of tumor response.[1]

Below is a workflow diagram for the Phase I clinical trial:





Click to download full resolution via product page

Caption: Phase I clinical trial workflow for **Aprutumab Ixadotin**.



# Future Directions and Considerations for Combination Therapies

Given the early termination of the monotherapy trial due to toxicity, any future development of **Aprutumab Ixadotin**, including in combination therapies, would require significant reevaluation. Potential future research could involve:

- Re-engineering the ADC: Modifying the linker or payload to improve the therapeutic index.
- Biomarker Stratification: Identifying more precise biomarkers to select patients who are most likely to benefit and least likely to experience severe toxicity.

Should a revised formulation of **Aprutumab Ixadotin** with an acceptable safety profile be developed, potential combination strategies could theoretically include:

- Agents that upregulate FGFR2 expression.
- Inhibitors of pathways that mediate resistance to microtubule-disrupting agents.
- Immunotherapies, to potentially enhance anti-tumor immune responses.

However, it must be emphasized that these are speculative considerations, and no clinical or preclinical data currently exist to support any specific combination therapy involving **Aprutumab Ixadotin**. Researchers and drug development professionals should refer to any future publications or clinical trial announcements for updates on the development status of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. First-in-Human Phase I Study of Aprutumab Ixadotin, a Fibroblast Growth Factor Receptor
 2 Antibody—Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC



[pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. First-in-Human Phase I Study of Aprutumab Ixadotin, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aprutumab ixadotin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Aprutumab Ixadotin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12779855#combination-therapy-protocols-with-aprutumab-ixadotin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com